N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclopropyl group, a hydroxypropyl group, and an ethylbenzenesulfonamide moiety, making it a versatile molecule for various experimental and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Hydroxypropyl Group Addition: The hydroxypropyl group is usually added via a nucleophilic substitution reaction, where a hydroxyl group replaces a leaving group on a propyl chain.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-ethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The ethyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate electrophilic aromatic substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropyl-2-hydroxypropyl)-4-ethoxybenzamide
- N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide
- N-(2-cyclopropyl-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide
Uniqueness
N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Biological Activity
N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activity, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the compound's biological activity, synthesizing findings from various research studies and highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic implications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C13H17N1O3S and its IUPAC name, which reflects its structural components. The presence of both cyclopropyl and hydroxypropyl groups contributes to its unique chemical reactivity and biological properties.
This compound is primarily studied for its interaction with various biological macromolecules, particularly enzymes. The sulfonamide functional group is known for its ability to inhibit carbonic anhydrase (CA) isoforms, which are crucial in regulating pH and fluid balance in biological systems.
Enzyme Inhibition
Research indicates that sulfonamides can act as potent inhibitors of carbonic anhydrases (CAs), with implications for treating conditions such as glaucoma, epilepsy, and cancer. The compound's ability to selectively inhibit specific CA isoforms could lead to targeted therapies with reduced side effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Studies have shown that variations in the substituents on the aromatic ring or changes to the alkyl chain length can significantly affect inhibitory potency against different CA isoforms.
Compound | Inhibition Constant (K_i, nM) | Target Enzyme |
---|---|---|
Compound 1 | 57.8 | hCA I |
Compound 2 | 6.4 | hCA II |
Compound 3 | 7.1 | hCA IX |
Compound 4 | 3.1 | hCA XII |
Case Studies and Research Findings
- Study on Carbonic Anhydrase Inhibition : A study evaluating a series of benzenesulfonamides demonstrated that modifications similar to those found in this compound could lead to significant inhibition of hCA isoforms, with K_i values ranging from low nanomolar concentrations, indicating high potency against these enzymes .
- Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the binding modes of this compound with CA isoforms. These studies suggest that the cyclopropyl group plays a critical role in enhancing binding affinity through hydrophobic interactions within the active site of the enzyme .
- Therapeutic Implications : The potential therapeutic applications of this compound extend beyond enzyme inhibition. Its unique structure may provide a scaffold for developing new drugs targeting various diseases associated with dysregulated CA activity .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-3-11-4-8-13(9-5-11)19(17,18)15-10-14(2,16)12-6-7-12/h4-5,8-9,12,15-16H,3,6-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIKPNFAWJALBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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